2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carbonyl chloride
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Overview
Description
2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carbonyl chloride is a heterocyclic organic compound that features a pyrrole ring substituted with cyclopropyl groups at positions 2 and 5, a methyl group at position 1, and a carbonyl chloride group at position 3
Preparation Methods
The synthesis of 2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carbonyl chloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an α-amino aldehyde and a suitable reagent such as an alkali metal base.
Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene precursors.
Methylation: The methyl group at position 1 can be introduced using methylating agents such as methyl iodide in the presence of a base.
Carbonyl Chloride Formation: The carbonyl chloride group at position 3 can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols or amines, depending on the reagents and conditions used.
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to form more complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, diazomethane, and various nucleophiles like amines and alcohols. Major products formed from these reactions include amides, esters, thioesters, carboxylic acids, and alcohols.
Scientific Research Applications
2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Material Science: It can be used in the synthesis of novel polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions.
Comparison with Similar Compounds
Similar compounds to 2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carbonyl chloride include:
2,5-Dimethyl-1H-pyrrole-3-carbonyl chloride: Lacks the cyclopropyl groups, resulting in different reactivity and properties.
2,5-Dicyclopropyl-1H-pyrrole-3-carbonyl chloride: Lacks the methyl group at position 1, which may affect its steric and electronic properties.
2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
Properties
Molecular Formula |
C12H14ClNO |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
2,5-dicyclopropyl-1-methylpyrrole-3-carbonyl chloride |
InChI |
InChI=1S/C12H14ClNO/c1-14-10(7-2-3-7)6-9(12(13)15)11(14)8-4-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
UJRNDFUKEIKYEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1C2CC2)C(=O)Cl)C3CC3 |
Origin of Product |
United States |
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